molecular formula C14H17ClN2O2 B2987278 3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride CAS No. 1328085-16-0

3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride

Cat. No.: B2987278
CAS No.: 1328085-16-0
M. Wt: 280.75
InChI Key: MCNVZWDBYNPEPF-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to the indole core via a methylene bridge, and a carboxylic acid group at the 6-position of the indole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride typically involves several key steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine ring is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the indole derivative with pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Carboxylation: The carboxylic acid group is introduced at the 6-position of the indole ring through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-6-carboxylic acid derivatives.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Indole-6-carboxylic acid derivatives.

    Reduction: 3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-methanol.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The pyrrolidine group may enhance its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrolidin-1-ylmethyl)-1H-indole-2-carboxylic acid
  • 3-(Pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid
  • 3-(Pyrrolidin-1-ylmethyl)-1H-indole-7-carboxylic acid

Uniqueness

3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride is unique due to the specific positioning of the carboxylic acid group at the 6-position of the indole ring, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c17-14(18)10-3-4-12-11(8-15-13(12)7-10)9-16-5-1-2-6-16;/h3-4,7-8,15H,1-2,5-6,9H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNVZWDBYNPEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CNC3=C2C=CC(=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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